molecular formula C11H15NO2 B15092713 Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester

Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester

Cat. No.: B15092713
M. Wt: 193.24 g/mol
InChI Key: HCHBHPWTMIMLPV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with the systematic name Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester (CAS No. 1008736-39-7), is a benzoic acid derivative featuring:

  • A methyl ester group at the carboxylic acid position.
  • A methyl substituent at the 2-position of the benzene ring.
  • A (1S)-1-aminoethyl group at the 4-position, introducing chirality and a primary amine functionality.

Molecular Formula: C₁₁H₁₅NO₂ .

Properties

IUPAC Name

methyl 4-(1-aminoethyl)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHBHPWTMIMLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia . Another approach involves the esterification of benzoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. Computational studies reveal that ester hydrolysis proceeds via a trimolecular mechanism involving acylium ion intermediates, as demonstrated for analogous benzoic acid derivatives .

Conditions and Outcomes

Reaction TypeConditionsCatalyst/ReagentProductSource
Acidic HydrolysisReflux in H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>OH<sub>2</sub>SO<sub>4</sub>4-(1-Aminoethyl)-2-methylbenzoic acid
TransesterificationExcess ROH (e.g., ethanol)H<sub>2</sub>SO<sub>4</sub> or TsOHCorresponding alkyl ester

The hydrolysis mechanism involves protonation of the ester carbonyl oxygen, forming an acylium ion intermediate that reacts with two water molecules . For transesterification, methanol can be replaced by other alcohols under acidic conditions .

Amine Functionalization

The primary amine group participates in alkylation and acylation reactions, enabling the synthesis of derivatives with modified pharmacological properties.

Alkylation

Reaction with alkyl halides (e.g., benzyl chloride) or aldehydes (e.g., formaldehyde) introduces substituents on the nitrogen:
R-X+NH2-substrateR-NH-substrate\text{R-X} + \text{NH}_2\text{-substrate} \rightarrow \text{R-NH-substrate}
Example : Benzylation using benzyl chloride yields N-benzyl derivatives, as reported for structurally similar aminoethyl benzoates .

Acylation

The amine reacts with acyl chlorides (e.g., acetyl chloride) or activated carboxylic acids (using coupling agents like EDC·HCl):
R-COCl+NH2-substrateR-CONH-substrate\text{R-COCl} + \text{NH}_2\text{-substrate} \rightarrow \text{R-CONH-substrate}
This reaction is critical for peptide bond formation in drug design.

Amide Formation via Coupling Reactions

The carboxylic acid (post-hydrolysis) can form amides with amines using carbodiimide-based coupling agents:
R-COOH+R’-NH2EDC\cdotpHClR-CONH-R’\text{R-COOH} + \text{R'-NH}_2 \xrightarrow{\text{EDC·HCl}} \text{R-CONH-R'}
This method is widely employed in synthesizing bioactive derivatives.

Acid-Catalyzed Rearrangements

The ortho-methyl group influences electrophilic aromatic substitution (e.g., nitration), though direct experimental data for this compound is limited. Computational models suggest that steric hindrance from the methyl group directs substitution to the para position relative to the aminoethyl group .

Deprotection of Amine Groups

While not directly studied for this compound, analogous Boc-protected amines undergo deprotection under acidic conditions (e.g., trifluoroacetic acid). This suggests potential applications in sequential synthesis strategies.

Mechanistic Insights from DFT Calculations

Density Functional Theory (DFT) studies on similar esters reveal:

  • Hydrolysis Activation Energy : ~9.7 kcal/mol for benzoic acid esters .

  • Protonation Sites : The aminoethyl group enhances nucleophilic reactivity at the ester carbonyl carbon .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the CD27/CD70 signaling pathway, which is involved in immune responses . Additionally, it can bind to amino acids and facilitate their excretion, thereby reducing ammonia levels in the body .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, synthesis routes, and biological activities:

Compound Name CAS No. Molecular Formula Substituents Synthesis Method Biological Activity/Application References
Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester 1008736-39-7 C₁₁H₁₅NO₂ 2-methyl, 4-[(1S)-1-aminoethyl], methyl ester Not explicitly detailed; likely involves esterification and chiral amine synthesis Potential pharmacological applications
2-Acetylamino-benzoic acid methyl ester (Av7) - C₁₀H₁₁NO₃ 2-acetylamino, methyl ester Derived from plant extraction (鞘柄乌头) Anti-tumor activity (AGS, Hepg2, A549 cells)
4-Amino Benzoic Acid Methyl Ester - C₈H₉NO₂ 4-amino, methyl ester Nitro reduction: 4-nitro precursor reduced with Fe/AcOH Intermediate for procaine analogs
3-Amino-4-Methyl Benzoic Acid (2’-Chloro Ethyl) Ester - C₁₀H₁₁ClNO₂ 3-amino, 4-methyl, 2’-chloro ethyl ester Nitro reduction of 3-nitro-4-methyl precursor Specialty chemical intermediate
Methyl 4-(2-aminoethyl)benzoate hydrochloride 939760-52-8 C₁₅H₂₂N₂O₄ 4-(2-aminoethyl), methyl ester (hydrochloride salt) Esterification followed by amine salt formation Not reported
Benzoic acid, 4-[(1S)-1-hydroxyethyl]-, methyl ester 102681-71-0 C₁₀H₁₂O₃ 4-[(1S)-1-hydroxyethyl], methyl ester Chiral synthesis involving hydroxylation Not reported; potential prodrug candidate
Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-,methyl ester (Compound 1) - C₁₈H₁₇NO₇ 3-hydroxy, 4-[(3,4-dimethoxybenzoyl)amino], methyl ester Plant-derived (囊距翠雀花) First isolation from natural sources

Key Structural and Functional Differences

Substituent Effects: Amino vs. Hydroxy Groups: The target compound’s 4-[(1S)-1-aminoethyl] group contrasts with the 4-[(1S)-1-hydroxyethyl] group in CAS 102681-71-0 . Chirality: The (1S)-configuration in the target compound and CAS 102681-71-0 introduces stereoselectivity, which is critical for binding affinity in chiral environments.

Synthetic Routes: Nitro Reduction: Analogues like 4-Amino Benzoic Acid Methyl Ester and 3-Amino-4-Methyl Benzoic Acid Ester are synthesized via nitro group reduction, a common method for introducing amine functionalities. Natural Extraction: Compounds like Av7 and Compound 1 are isolated from plants, highlighting natural product diversity.

Biological Activity: Anti-Tumor Activity: Av7 and related derivatives (Av8, Av9) inhibit gastric, liver, and lung cancer cell lines .

Structure-Activity Relationship (SAR) Insights

  • Aminoethyl vs. Hydroxyethyl: The primary amine in the target compound may enhance interactions with acidic residues in enzyme active sites compared to hydroxyl groups.
  • Methyl Substituent at 2-Position : The 2-methyl group could sterically hinder metabolic degradation, improving bioavailability.
  • Ester vs. Amide : Esters (e.g., methyl esters) generally exhibit higher membrane permeability than carboxylic acids, favoring prodrug designs .

Biological Activity

Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester, commonly referred to as methyl 4-(1-aminoethyl)-2-methylbenzoate, is a compound with notable biological activity. Its structure features a benzoic acid backbone with an aminoethyl group at the para position and a methyl group at the ortho position, which contributes to its unique properties and potential applications in various fields.

  • Molecular Formula: C11H15NO2
  • Molecular Weight: 193.24 g/mol
  • CAS Number: 1008736-39-7
  • Density: 1.089 g/cm³
  • Boiling Point: 281.5 °C
  • Flash Point: 140.5 °C

Biological Activities

Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Compounds similar to benzoic acid have shown efficacy in inhibiting the growth of certain bacteria and fungi. This antimicrobial activity is attributed to the ability of the carboxylic acid group to disrupt microbial cell membranes .
  • Antioxidant Activity: Some studies suggest that derivatives of benzoic acid possess antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in biological systems .
  • Anti-inflammatory Effects: Research has indicated that certain benzoic acid derivatives may have anti-inflammatory effects, potentially making them useful in treating inflammatory conditions .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Benzoic AcidC7H6O2Simple aromatic carboxylic acid
p-Aminobenzoic AcidC7H7NO2Amino group at para position
Methyl 4-AminobenzoateC8H9NO2Methyl ester of p-aminobenzoic acid
4-(Aminomethyl)benzoic AcidC8H9NO2Contains an aminomethyl group

The unique arrangement of the amino and methyl groups in this compound distinguishes it from these compounds and contributes to its distinct biological activities .

Antimicrobial Activity

A study conducted on various benzoic acid derivatives demonstrated that methyl 4-(1-aminoethyl)-2-methylbenzoate exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell walls due to the presence of the carboxylate ion .

Antioxidant Potential

In vitro experiments revealed that this compound showed a considerable capacity to scavenge free radicals. The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it demonstrated a dose-dependent response, indicating its potential application in formulations aimed at reducing oxidative damage .

Anti-inflammatory Properties

In a recent investigation into the anti-inflammatory properties of benzoic acid derivatives, methyl 4-(1-aminoethyl)-2-methylbenzoate was found to inhibit pro-inflammatory cytokines in cell culture models. This suggests its potential utility in developing treatments for inflammatory diseases .

Q & A

Q. What experimental design considerations are critical for synthesizing derivatives of this compound?

  • Answer : Focus on regioselective modifications (e.g., aminoethyl or methyl ester groups) using protecting-group strategies. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. For stereochemical control (e.g., (1S)-configuration), employ chiral catalysts or enzymatic resolution. Post-synthetic characterization via X-ray crystallography or circular dichroism ensures structural fidelity .

Q. How can thermal decomposition pathways be analyzed to assess stability under experimental conditions?

  • Answer : Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) identifies decomposition stages (e.g., loss of methyl ester groups at ~300°C). DSC detects phase transitions or exothermic events. Compare degradation products (e.g., CO₂, NH₃) with theoretical predictions using software like Gaussian .

Q. What methodologies are effective for studying the compound’s reactivity in catalytic systems?

  • Answer : Use kinetic studies (e.g., time-resolved IR or UV-Vis) to track reaction rates in presence of catalysts (e.g., transition-metal complexes). Computational modeling (e.g., DFT) predicts transition states and activation barriers. For enantioselective reactions, screen chiral ligands (e.g., BINOL derivatives) to optimize yield and selectivity .

Methodological Notes

  • Data Validation : Cross-reference experimental results with peer-reviewed databases (e.g., NIST, PubChem) to mitigate errors in physical/chemical property reporting.
  • Contradiction Management : Replicate experiments under standardized conditions and use statistical tools (e.g., ANOVA) to assess variability in conflicting datasets .

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